2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
2-Methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide group attached to a dibenzo[b,f][1,4]oxazepine structure, which is further modified with methoxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core This can be achieved through a cyclization reaction of appropriate precursors, such as a substituted phenol and an amine
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed for high-yield reactions. The process would be optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques, such as chromatography, might be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies, helping researchers understand various biological processes.
Medicine
This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural complexity and functional groups make it a candidate for drug design, especially in targeting specific receptors or enzymes.
Industry
In industry, this compound could be used in the manufacture of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets, such as receptors or enzymes, to produce a therapeutic effect. The pathways involved would be related to the biological processes affected by these interactions.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine derivatives: : These compounds share a similar core structure but may differ in their substituents.
Benzamide derivatives: : These compounds have a benzamide group but may have different aromatic or aliphatic groups attached.
Uniqueness
What sets 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide apart is its specific combination of functional groups and structural features, which can lead to unique chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-13-7-9-20-17(11-13)24-22(26)16-12-14(8-10-19(16)28-20)23-21(25)15-5-3-4-6-18(15)27-2/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPPKRUOTVBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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